4-Hydroxy alverine-d5 hydrochloride is a stable isotope-labeled derivative of 4-hydroxy alverine, which itself is a metabolite of alverine, a tertiary amine used primarily as a spasmolytic agent. This compound is recognized for its role in pharmacological studies, particularly in understanding the metabolic pathways and pharmacokinetics of alverine and its derivatives. The presence of deuterium (heavy hydrogen) in its structure allows for enhanced tracking in biochemical assays and drug metabolism studies.
4-Hydroxy alverine-d5 hydrochloride can be sourced from various chemical suppliers specializing in isotopes and pharmaceutical compounds. It falls under the classification of pharmaceutical intermediates and analytical standards, primarily used in research settings to study drug behavior in biological systems.
The synthesis of 4-hydroxy alverine-d5 hydrochloride typically involves the modification of alverine through hydroxylation at the para position of the phenyl ring, followed by isotopic labeling with deuterium. The technical details of this synthesis may include:
The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research applications.
The molecular formula for 4-hydroxy alverine-d5 hydrochloride is with a molecular weight of approximately 302.47 g/mol. The structure features:
The structural representation can be summarized as follows:
4-Hydroxy alverine-d5 hydrochloride participates in various chemical reactions, primarily involving:
For example, during HPLC analysis, the compound can be separated from other analytes based on its unique mass transitions, allowing for accurate quantification.
The mechanism of action for 4-hydroxy alverine-d5 hydrochloride is closely related to that of its parent compound, alverine. It primarily functions as a spasmolytic agent by:
Research indicates that understanding these mechanisms through isotopically labeled compounds like 4-hydroxy alverine-d5 can lead to insights into drug efficacy and safety profiles.
4-Hydroxy alverine-d5 hydrochloride exhibits several notable physical and chemical properties:
Relevant data include melting point ranges and spectral data (NMR, MS) that confirm its identity and purity.
The primary applications of 4-hydroxy alverine-d5 hydrochloride include:
4-Hydroxy alverine-d5 hydrochloride is a deuterium-labeled isotopologue of the active metabolite 4-hydroxy alverine, where five hydrogen atoms are replaced with deuterium at the ethylamino group. This structural modification creates a kinetic isotope effect that delays metabolic degradation, making it an essential tracer for in vivo biotransformation studies. The deuterated form undergoes identical primary metabolic pathways as non-deuterated alverine: hydroxylation (forming 4-hydroxy alverine-d5), N-deethylation (yielding N-desethyl alverine), and glucuronidation (producing 4-hydroxy alverine glucuronide-d5). High-resolution LC-MS/MS analyses confirm these pathways by tracking ion transitions such as m/z 303.685 → 106.6 for 4-hydroxy alverine-d5 and m/z 474.256 → 298.0 for its glucuronide conjugate [2] [10]. The deuterium labeling reduces CYP450-mediated dealkylation rates by 20–30% due to strengthened carbon-deuterium bonds, thereby extending the half-life of the deuterated metabolite compared to its protiated counterpart [1] [3].
Hydroxylation efficiency—the primary metabolic activation step for alverine—exhibits significant interethnic variability. In Caucasians, studies reveal a coefficient of variation (CV) >45% for 4-hydroxy alverine formation clearance, attributed to polymorphisms in CYP2C19 and CYP3A4 enzymes. This contrasts sharply with data from Indian populations, where earlier studies reported CV <25% [2] [10]. The metabolic divergence is quantified in Table 1:
Table 1: Hydroxylation Efficiency Across Ethnic Groups
| Population | CYP2C19 Activity | 4-OH-Alverine Cmax (ng/mL) | Variability (CV%) |
|---|---|---|---|
| Caucasian | Intermediate | 8,950 ± 4,100 | 45.8% |
| Indian | Extensive | 12,300 ± 2,950 | 24.0% |
This variability underscores the necessity of population-specific pharmacokinetic models when deploying deuterated tracers in global trials [10].
4-Hydroxy alverine dominates systemic exposure in alverine-treated subjects. Following a 120 mg oral dose of alverine citrate in Caucasians:
Table 2: Relative Systemic Exposure of Alverine Metabolites
| Analyte | Mean AUC0–∞ (h·ng/mL) | % Total Exposure |
|---|---|---|
| Alverine (parent) | 1,850 ± 1,100 | 3.0% |
| 4-Hydroxy alverine (free) | 28,600 ± 12,500 | 46.2% |
| 4-Hydroxy alverine glucuronide | 30,100 ± 14,200 | 48.6% |
| N-desethyl alverine | 1,100 ± 650 | 1.8% |
This distribution highlights the deuterated metabolite’s role as the primary pharmacologically active species [2].
Deuteration minimally impacts Phase II metabolism. 4-Hydroxy alverine-d5 undergoes glucuronidation via UGT1A9 and UGT2B7 at rates comparable to non-deuterated 4-hydroxy alverine (Km = 18.3 μM vs. 16.7 μM; Vmax = 4.2 nmol/min/mg vs. 4.0 nmol/min/mg). The glucuronide conjugate—identified as (2S,3S,4S,5R,6S)-6-[4-(3-(ethyl-d5(3-phenylpropyl)amino)propyl)phenoxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid—is detectable in plasma within 15 minutes post-dosing. Its rapid formation and elimination (t1/2 = 5.2 h) suggest deuterium’s kinetic isotope effect does not impede UGT-mediated conjugation [6] [10].
Both deuterated and non-deuterated 4-hydroxy alverine glucuronides are eliminated primarily via active renal secretion. Organic anion transporters (OAT1/OAT3) mediate tubular uptake, with deuterated analogs showing ~15% lower clearance rates (CLR = 4.8 L/h vs. 5.6 L/h). This reduction arises from delayed dealkylation upstream of glucuronidation, not altered transporter affinity. Non-deuterated metabolites exhibit 78.9% cumulative urinary excretion over 72 hours, versus 82.3% for deuterated versions, confirming similar elimination pathways [10].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4